molecular formula C10H18O3 B1316822 Ethyl 5,5-dimethyl-4-oxohexanoate CAS No. 37174-98-4

Ethyl 5,5-dimethyl-4-oxohexanoate

Cat. No.: B1316822
CAS No.: 37174-98-4
M. Wt: 186.25 g/mol
InChI Key: FUCPUODHDLBLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3. It is a clear, colorless oil that is used in various chemical syntheses and research applications. This compound is known for its unique chemical structure, which includes a keto group and an ester group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Ethyl 5,5-dimethyl-4-oxohexanoate can be synthesized through several methods. One common synthetic route involves the chain extension of a β-keto ester, such as methyl 4,4-dimethyl-3-oxopentanoate, using diethylzinc as a mediator. The reaction typically involves the following steps:

  • Dissolving methyl 4,4-dimethyl-3-oxopentanoate in methylene chloride.
  • Adding diethylzinc to the solution under nitrogen atmosphere.
  • Slowly adding methylene iodide to the reaction mixture.
  • Stirring the mixture and then quenching the reaction with saturated aqueous ammonium chloride.
  • Extracting the product and purifying it through vacuum distillation.

Chemical Reactions Analysis

Ethyl 5,5-dimethyl-4-oxohexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 5,5-dimethyl-4-oxohexanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-4-oxohexanoate involves its reactivity due to the presence of the keto and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-4-oxohexanoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

ethyl 5,5-dimethyl-4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPUODHDLBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555718
Record name Ethyl 5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-98-4
Record name Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,5-dimethyl-4-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,5-dimethyl-4-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5,5-dimethyl-4-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5,5-dimethyl-4-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5,5-dimethyl-4-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5,5-dimethyl-4-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.